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molecular formula C12H9NO2S B8276899 7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one

7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one

Cat. No. B8276899
M. Wt: 231.27 g/mol
InChI Key: PXPHNDRTHCIMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910600B2

Procedure details

4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid (1.0 eq, 38 mg, 0.155 mmol) was suspended in dioxane (1 ml). LiAlH4 (7.0 eq, 40 mg, 1.05 mmol) was added and the mixture stirred at 100° C. for 45 nm. Water was added, then MeOH and CH2Cl2. The solid salts were filtered off and washed with MeOH and CH2Cl2. After evaporation of the volatiles in vacuo, the material was dissolved in a mixture of NMP, MeOH and water and was purified by preparative HPLC. Genevac evaporation afforded 7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one as an off-white solid (12 mg, 34%). LCMS (ES): 95% pure, m/z 232 [M+1]+; 1H NMR (DMSO-d6, 400 MHz) δ 4.56 (s, 2H), 7.15 (d, J=7.6, 1H), 7.39 (br s, 1H), 7.55 (d, J=5.2, 1H), 7.73 (d, J=5.2, 1H), 7.76 (d, J=8.0, 1H), 11.73 (s, 1H) ppm.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:15](O)=[O:16])=[CH:5][C:4]=2[NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.CO>O1CCOCC1.C(Cl)Cl>[OH:16][CH2:15][C:6]1[CH:7]=[CH:8][C:9]2[C:10]3[S:14][CH:13]=[CH:12][C:11]=3[C:2](=[O:1])[NH:3][C:4]=2[CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
O=C1NC=2C=C(C=CC2C2=C1C=CS2)C(=O)O
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 100° C. for 45 nm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid salts were filtered off
WASH
Type
WASH
Details
washed with MeOH and CH2Cl2
CUSTOM
Type
CUSTOM
Details
After evaporation of the volatiles in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the material was dissolved in a mixture of NMP, MeOH and water
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
Genevac evaporation

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=CC=2C3=C(C(NC2C1)=O)C=CS3
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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